molecular formula C22H27ClN6O B2942008 N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179446-52-6

N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2942008
CAS RN: 1179446-52-6
M. Wt: 426.95
InChI Key: VHKZADOTCMTWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.
BenchChem offers high-quality N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Drug Development

A practical synthesis method was developed for a key intermediate in the production of β-lactam antibiotics, highlighting the compound's role in antibiotic synthesis. This process involves the transformation of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, demonstrating the compound's utility in the synthesis of pharmacologically significant molecules (Cainelli, Galletti, & Giacomini, 1998).

Luminescent Properties

The spectral luminescent properties of triazine derivatives were studied, revealing strong violet luminescence, which could be beneficial for applications in materials science, particularly in the development of luminescent materials and optical devices (Mikhailov et al., 2017).

Organocatalysis

The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts in asymmetric Michael and Mannich reactions were explored. This research underscores the compound's potential in catalyzing chemical reactions, which is crucial for producing enantiomerically pure substances in organic chemistry (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Organic Electronics

Triazine compounds were shown to significantly improve the driving voltages, power conversion efficiencies, and operational stability of organic light-emitting diodes (OLEDs), indicating their importance in the field of electronics and photonics (Matsushima et al., 2010).

Corrosion Inhibition

Experimental and quantum chemical studies demonstrated the efficacy of triazine derivatives as corrosion inhibitors for N80 steel in acidic medium, offering insights into their potential applications in protecting metals against corrosion, which is vital for industrial applications (Yadav et al., 2015).

properties

IUPAC Name

4-N-(4-ethylphenyl)-2-N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O.ClH/c1-3-16-6-8-17(9-7-16)23-20-25-21(24-18-10-12-19(29-2)13-11-18)27-22(26-20)28-14-4-5-15-28;/h6-13H,3-5,14-15H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKZADOTCMTWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

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